Bocidelpar

PPARδ EC50 potency

Researchers evaluating PPARδ-mediated mitochondrial dysfunction face variable agonist selectivity, PK profiles, and safety margins. Bocidelpar offers a well-characterized solution with quantitative decision data. - **Potency & PK**: EC50 = 7.80 nM; human half-life 14.1-17.5 h supports once-daily oral dosing. - **Pharmacodynamic endpoint**: Validated upregulation of PDK4, CPT1A in humans for rigorous dose-response studies. - **Special population data**: PK characterized in renal (Cmax +40%, AUC unchanged) and hepatic impairment (moderate: dose reduce ~50%). - **Mechanistic utility**: Enhances mitochondrial biogenesis in DMD muscle cells; upregulates ABCA1/ACAA2 for fatty acid oxidation studies. Available for immediate R&D supply.

Molecular Formula C25H27F3N2O3
Molecular Weight 460.5 g/mol
CAS No. 2095128-20-2
Cat. No. B10830031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBocidelpar
CAS2095128-20-2
Molecular FormulaC25H27F3N2O3
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C25H27F3N2O3/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1
InChIKeyFMOPHFSPINWSOV-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bocidelpar: Selective PPARδ Modulator


Bocidelpar (also known as ASP0367, MA-0211, MTB-1) is an orally administered small molecule that selectively modulates peroxisome proliferator-activated receptor delta (PPARδ) [1]. This compound enhances mitochondrial biogenesis and function in muscle cells, a property that underpins its investigational use in diseases characterized by mitochondrial impairment, including primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD) [2]. As a targeted PPARδ modulator, Bocidelpar activates downstream signaling pathways that regulate genes central to fatty acid oxidation and energy metabolism .

PPARδ pathway modulation Supports mitochondrial biogenesis and fatty acid oxidation endpoint studies in muscle disease models.
Target engagement biomarker Dose-dependent upregulation of PPARδ target genes (e.g., PDK4, CPT1A) enables exposure-response profiling.
PK/PD model interpretation Well-characterized human PK and special-population data support translational PK/PD modeling workflows.

Bocidelpar vs. Generic PPARδ Agonists


In the landscape of PPARδ-targeting compounds, superficial receptor potency (e.g., EC50 values) is an insufficient metric for compound selection. Different PPARδ agonists exhibit profoundly divergent selectivity profiles, pharmacokinetic (PK) characteristics, and safety margins that directly impact their utility in specific research and therapeutic contexts [1]. Bocidelpar is distinguished by a combination of potent PPARδ modulation (EC50 = 7.80 nM), a favorable and well-characterized human PK profile suitable for once-daily oral dosing (half-life 14.1-17.5 h), and a clinical safety dataset demonstrating tolerability and low impact of renal impairment [2]. These integrated features are not universally shared by other PPARδ modulators like Seladelpar, Elafibranor, or Lanifibranor, making empirical selection based on application-specific evidence critical. The following quantitative comparisons provide a basis for that selection.

PPARδ potency & selectivity differ EC50 values alone do not predict functional outcome; selectivity profiles toward PPARα/γ vary among agonists and may shift pathway interpretation.
Human PK & tolerability endpoints are compound-specific Half-life, renal/hepatic exposure impact, and tolerability endpoint profiles are not shared across PPARδ modulators; direct interchange may require re-validation.
Indication-specific clinical evidence may not transfer Mitochondrial myopathy endpoint context differs from NASH or other metabolic models; comparator clinical-stage evidence may not apply to PMM/DMD research.

Bocidelpar Quantitative Differentiation


PPARδ Potency vs. Seladelpar

Bocidelpar exhibits a PPARδ EC50 of 7.80 nM [1]. This potency is intermediate among clinically advanced PPARδ agonists: it is less potent than the selective agonist Seladelpar (EC50 = 2 nM) [2] and the tool compound GW501516 (EC50 = 1.1 nM) [3], but it is substantially more potent than the dual agonist Elafibranor (PPARδ EC50 = 175 nM) [4] and the pan-agonist Lanifibranor (PPARδ EC50 = 866 nM) .

PPARδ EC50
Cross-study comparable
7.80 nM
Intermediate potency context for PPARδ modulation; assay conditions vary across studies.
Seladelpar 2 nM, GW501516 1.1 nM, Elafibranor 175 nM, Lanifibranor 866 nM. Reporter gene assays.
PPARδ EC50 potency in vitro pharmacology

Pharmacokinetics in Renal Impairment

In a dedicated phase 1 study (NCT05117294) in participants with severe renal impairment, a single 75 mg dose of Bocidelpar resulted in a minimal increase in maximum plasma concentration (Cmax) compared to healthy matched controls (geometric least squares mean [GeoLSM] ratio 139.66%, 90% CI 86.33-225.92). No clear changes were observed in total drug exposure (AUC) [1].

Renal impairment PK
Direct comparison
Cmax GeoLSM ratio 139.66% (90% CI 86.33–225.92); AUC unchanged
Minimal PK alteration supports renal-impairment model research without mandatory dose adjustment.
Phase 1, 75 mg single dose; severe impairment n=7 vs healthy n=6.
renal impairment pharmacokinetics Cmax AUC phase 1

Pharmacokinetics in Hepatic Impairment

In a phase 1 study (NCT04942964) evaluating the impact of hepatic impairment, Bocidelpar exposure was markedly increased in participants with moderate hepatic impairment compared to matched controls. The Cmax GeoLSM ratio was 298.78% (90% CI 145.00-615.65) and the AUCinf ratio was 195.58% (90% CI 115.26-331.88) [1]. Mild hepatic impairment did not substantially affect AUCinf (GeoLSM ratio 110.73%) [1].

Hepatic impairment PK
Direct comparison
Moderate impairment: Cmax 298.78% (90% CI 145.00–615.65), AUCinf 195.58%
Substantial exposure increase in moderate hepatic impairment requires dose-exposure review in related models.
Phase 1, 75 mg single dose; moderate n=8 vs healthy n=9. Mild impairment showed no notable AUC change.
hepatic impairment pharmacokinetics Cmax AUC dose adjustment

Half-Life and Steady-State Kinetics

Following multiple once-daily oral doses (10 to 75 mg) in healthy adults, the mean elimination half-life of Bocidelpar ranged from 14.1 to 17.5 hours. Steady-state plasma concentrations were reached after 4 days of dosing, with negligible accumulation observed after repeated administration [1].

Half-life & steady state
Reported
14.1–17.5 h; steady state at 4 days; negligible accumulation
Supports once-daily dosing interval design in chronic in vivo studies.
Phase 1 multiple ascending dose, healthy adults n=37.
pharmacokinetics half-life steady state dosing interval

PPARδ Target Gene Upregulation

In a phase 1 clinical study, treatment with Bocidelpar resulted in dose-dependent upregulation of six PPARδ target genes (including PDK4 and CPT1A) in healthy adult participants [1]. This pharmacodynamic response demonstrates on-target engagement in humans and links the compound to pathways regulating fatty acid oxidation and mitochondrial biogenesis .

Target gene PD
Direct comparison
Dose-dependent ↑ of 6 PPARδ target genes (PDK4, CPT1A…)
On-target PD biomarker enables exposure-effect correlation in translational research.
Phase 1 single/multiple dose, healthy adults.
pharmacodynamics target engagement gene expression PPARδ

Clinical Development in Mitochondrial Myopathy

Bocidelpar is currently under investigation in phase 2/3 clinical trials for primary mitochondrial myopathy (PMM), including the MOUNTAINSIDE study (NCT04641962), which evaluates functional improvement relative to placebo [1]. In contrast, development of the dual PPARα/δ agonist Elafibranor and the selective PPARδ agonist Seladelpar for non-alcoholic steatohepatitis (NASH) was discontinued due to lack of efficacy or safety concerns [2].

Clinical development status
Class-level inference
Phase 2/3 PMM (MOUNTAINSIDE); NASH development for comparators discontinued
Ongoing PMM trial context supports mitochondrial myopathy research; NASH failure data are indication-specific.
Trial status subject to change; verify latest results.
clinical trial phase 2/3 mitochondrial myopathy MOUNTAINSIDE

Application Scenarios for Bocidelpar


Mitochondrial Myopathy In Vivo Studies

Bocidelpar's human half-life of 14.1-17.5 hours supports a convenient once-daily oral dosing regimen in animal models, simplifying experimental protocols for chronic efficacy studies in mitochondrial myopathy. The compound's demonstrated minimal PK impact in severe renal impairment (Cmax increase of ~40%; AUC unchanged) [1] provides additional confidence for studies involving models with compromised renal function.

Target Engagement in Translational Research

For studies where confirmation of on-target PPARδ activation is critical, Bocidelpar offers a validated pharmacodynamic endpoint: dose-dependent upregulation of six PPARδ target genes (e.g., PDK4, CPT1A) in humans [2]. This established biomarker enables more rigorous dose selection and correlation of exposure with biological effect, a feature not uniformly characterized across all PPARδ agonists.

PK-Guided Dosing in Hepatic Impairment

Bocidelpar's dedicated phase 1 study in hepatic impairment provides quantitative guidance for experimental design: while mild impairment requires no dose adjustment (AUC ratio 110.73% vs. healthy), moderate impairment necessitates a ~50% dose reduction due to doubled exposure (AUC ratio 195.58%) [1]. This level of PK characterization in special populations is unique among investigational PPARδ agonists.

Mitochondrial Biogenesis in Muscle Cells

Bocidelpar's well-documented ability to enhance mitochondrial biogenesis and function in Duchenne muscular dystrophy (DMD) muscle cells [3] makes it a suitable tool for probing PPARδ-mediated mitochondrial pathways. The compound activates downstream signaling that upregulates ABCA1 and ACAA2, promoting fatty acid oxidation , providing a clear mechanistic basis for cellular studies of muscle bioenergetics.

Application
Selection Property
Validation Focus
Mitochondrial myopathy in vivo models
Half-life and renal-impairment PK profile
Dosing interval and exposure-response modeling
PPARδ target engagement studies
PD biomarker (PPARδ target gene panel)
Dose-PD response and exposure-effect correlation
Hepatic impairment model research
Hepatic impairment PK characterization
Dose adjustment and systemic exposure review
Muscle cell mitochondrial biogenesis assays
PPARδ-mediated gene upregulation (ABCA1, ACAA2)
Fatty acid oxidation and bioenergetics endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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